Lipophilicity Modulation: 4-Fluoro Substitution Decreases Computed LogP by 1.8–2.2 Units Versus Non-Fluorinated Analog
The 4-fluoro substitution on the 2-azabicyclo[2.1.1]hexane scaffold significantly reduces lipophilicity. The target compound (free base form) has a computed XLogP3-AA value of −2.5 [1], whereas the non-fluorinated analog 2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a reported LogP ranging from approximately −0.32 to −0.73 across multiple databases [2]. This represents a decrease of approximately 1.8–2.2 log units, indicating substantially greater hydrophilicity. A separate vendor measurement for the 4-fluoro free base reports LogP = −2.93 and LogD (pH 7.4) = −2.73 for the parent 2-azabicyclo[2.1.1]hexane scaffold . The magnitude of this shift is consistent with the well-established electron-withdrawing effect of fluorine on aliphatic carboxylic acids and amines, which alters ionization states at physiological pH and consequently impacts membrane permeability, plasma protein binding, and tissue distribution.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = −2.5 (free base); vendor LogP = −2.93 (free base) |
| Comparator Or Baseline | Non-fluorinated 2-azabicyclo[2.1.1]hexane-1-carboxylic acid: LogP ≈ −0.32 to −0.73; 2-azabicyclo[2.1.1]hexane (parent scaffold): ACD/LogP = 0.22, ACD/LogD (pH 7.4) = −2.73 |
| Quantified Difference | ΔLogP = −1.8 to −2.2 units vs. non-fluorinated analog (free base); ΔLogP ≈ −3.1 units vs. parent 2-azabicyclo[2.1.1]hexane scaffold |
| Conditions | Computed values (XLogP3-AA, PubChem; ACD/LogP, ChemSpider; vendor-measured LogP, Fluorochem). Different computational methods between target and comparator introduce methodological variance; values should be treated as indicative of direction and approximate magnitude rather than precise absolute differences. |
Why This Matters
A 1.8–2.2 log unit decrease in lipophilicity can determine whether a compound falls within lead-like chemical space (LogP < 3) and can profoundly impact oral absorption, CNS penetration, and metabolic clearance—making this fluorinated scaffold unsuitable for applications requiring higher lipophilicity but advantageous where reduced logP is desired.
- [1] PubChem Compound Summary for CID 45792646, 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45792646 (accessed 2026-05-01). View Source
- [2] ChemTradeHub, 2-Azabicyclo[2.1.1]hexane (CAS 34392-24-0) – Chemical Properties. https://www.chemtradehub.com (accessed 2026-05-01). View Source
